2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a chloro, ethoxy, and fluoro-substituted phenyl ring, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-5-ethoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Reaction Conditions:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic ester to the corresponding phenol.
Hydrolysis: Yields the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., ethanol or toluene).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Chloro-5-ethoxy-2-fluorophenol.
Hydrolysis: 4-Chloro-5-ethoxy-2-fluorophenylboronic acid.
Scientific Research Applications
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes for biological imaging.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The compound’s mechanism of action in chemical reactions primarily involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura coupling. This complex facilitates the transfer of the aryl group to the halide, forming a new carbon-carbon bond. In biological systems, boronic esters can interact with enzymes and proteins, potentially inhibiting their function or serving as molecular probes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-ethoxy-2-fluorophenylboronic acid
- 4-Chloro-5-ethoxy-2-fluorophenylboronic pinacol ester
- 4-Chloro-5-ethoxy-2-fluorophenylboronic acid neopentyl glycol ester
Uniqueness
Compared to its analogs, 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions due to the presence of the tetramethyl-1,3,2-dioxaborolane moiety. This makes it particularly valuable in synthesizing complex organic molecules with high precision and yield.
Properties
IUPAC Name |
2-(4-chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-7-9(11(17)8-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMRWWIYFKJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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